molecular formula C8H7FO2 B1661304 3-(Fluoromethyl)benzoic acid CAS No. 89540-19-2

3-(Fluoromethyl)benzoic acid

Cat. No. B1661304
Key on ui cas rn: 89540-19-2
M. Wt: 154.14 g/mol
InChI Key: MZBVPNDZYNYTSW-UHFFFAOYSA-N
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Patent
US04638002

Procedure details

2.945 g (11.15 millimoles) of 1,4,7,10,13,16-hexanona-cyclooctadecane (18-Crown-6) are dissolved in 30 ml anhydrous acetonitrile, whereupon 6.48 g (111.54 millimoles) of anhydrous potassium fluoride are added. The mixture is stirred for half an hour and 12 g (55.77 millimoles) of 3-bromomethyl benzoic acid are added. The reaction mixture is stirred at 50° C. for 3 hours, whereupon it is filtered and the filtrate is evaporated in vacuo. The residue is taken up in 100 ml of ethyl acetate and the suspension is washed with 15 ml of water, 15 ml of a saturated sodium chloride solution, dried over sodium sulfate, filtered and the organic solvent is distilled off in vacuo. Thus 7.3 g of the title compound are obtained, yield 85%.
[Compound]
Name
1,4,7,10,13,16-hexanona-cyclooctadecane
Quantity
2.945 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[F-:1].[K+].Br[CH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9]>C(#N)C>[F:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
1,4,7,10,13,16-hexanona-cyclooctadecane
Quantity
2.945 g
Type
reactant
Smiles
Name
Quantity
6.48 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 50° C. for 3 hours, whereupon it
Duration
3 h
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
WASH
Type
WASH
Details
the suspension is washed with 15 ml of water, 15 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the organic solvent is distilled off in vacuo

Outcomes

Product
Name
Type
product
Smiles
FCC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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